

"Tesirine intermediate-1" chemical structure

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Compound of Interest

Compound Name: *Tesirine intermediate-1*

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Technical Guide: Tesirine Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tesirine intermediate-1**, a key building block in the synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer payload utilized in antibody-drug conjugates (ADCs). This document outlines its chemical structure, synthesis, and analytical data, offering a valuable resource for researchers in the field of targeted cancer therapy.

Chemical Structure and Properties

Tesirine intermediate-1 is a protected form of the C-terminal monomer of the Tesirine payload. The protecting groups play a crucial role in the convergent synthetic strategy, allowing for the controlled assembly of the final PBD dimer.

Table 1: Physicochemical Properties of **Tesirine Intermediate-1**

Property	Value
CAS Number	1430738-05-8
Molecular Formula	C ₂₈ H ₄₈ N ₂ O ₇ Si ₂
Molecular Weight	580.86 g/mol
Appearance	White to off-white solid
Purity	≥98%

Synthesis of Tesirine Intermediate-1

The synthesis of **Tesirine intermediate-1** is a multi-step process involving the protection of reactive functional groups and the formation of the core pyrrolobenzodiazepine structure. The following is a detailed experimental protocol adapted from the supplementary information of "Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (**Tesirine intermediate-1**)

Materials:

- (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
- The reaction mixture is stirred for 10 minutes.
- (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) are then added.
- The reaction mixture is stirred at room temperature for 16 hours.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The layers are separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford **Tesirine intermediate-1** as a white to off-white solid.

Table 2: Synthesis Data for **Tesirine Intermediate-1**

Parameter	Value
Yield	Not explicitly stated for this specific step in the provided information.
Purity (Commercial)	99.41% [1]

Spectroscopic Data

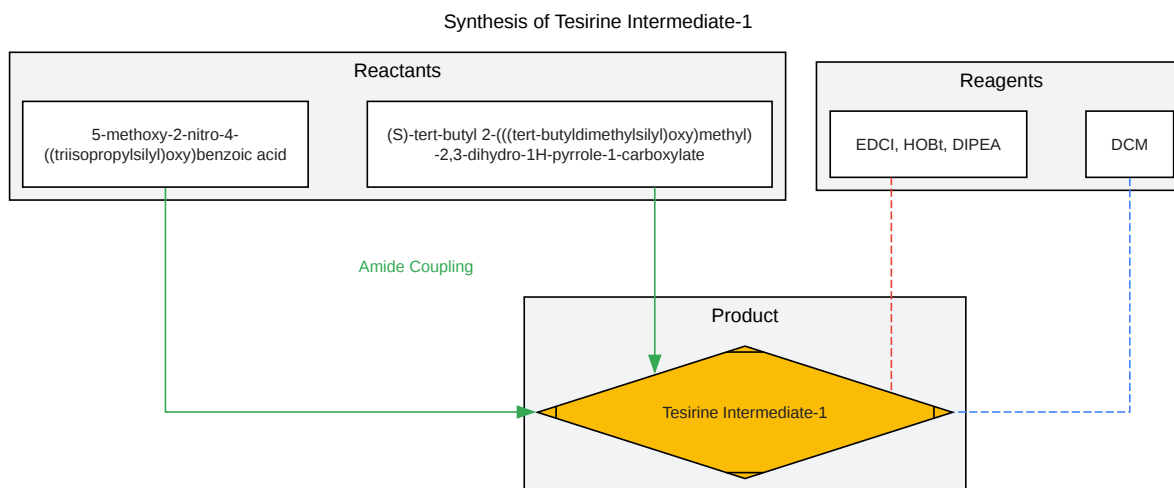
The structural identity of **Tesirine intermediate-1** is confirmed by spectroscopic analysis.

Table 3: Spectroscopic Data for **Tesirine Intermediate-1**

Technique	Data
^1H NMR (400 MHz, CDCl_3)	δ 7.65 (s, 1H), 7.01 (s, 1H), 4.98 (br s, 1H), 3.94 (s, 3H), 3.85-3.65 (m, 2H), 2.50-2.30 (m, 2H), 1.48 (s, 9H), 1.29 (d, $J = 7.2$ Hz, 18H), 1.10 (m, 3H), 0.88 (s, 9H), 0.05 (s, 6H).
LCMS	m/z 581.3 $[\text{M}+\text{H}]^+$

Synthetic Pathway Visualization

The following diagram illustrates the key step in the synthesis of **Tesirine intermediate-1**.

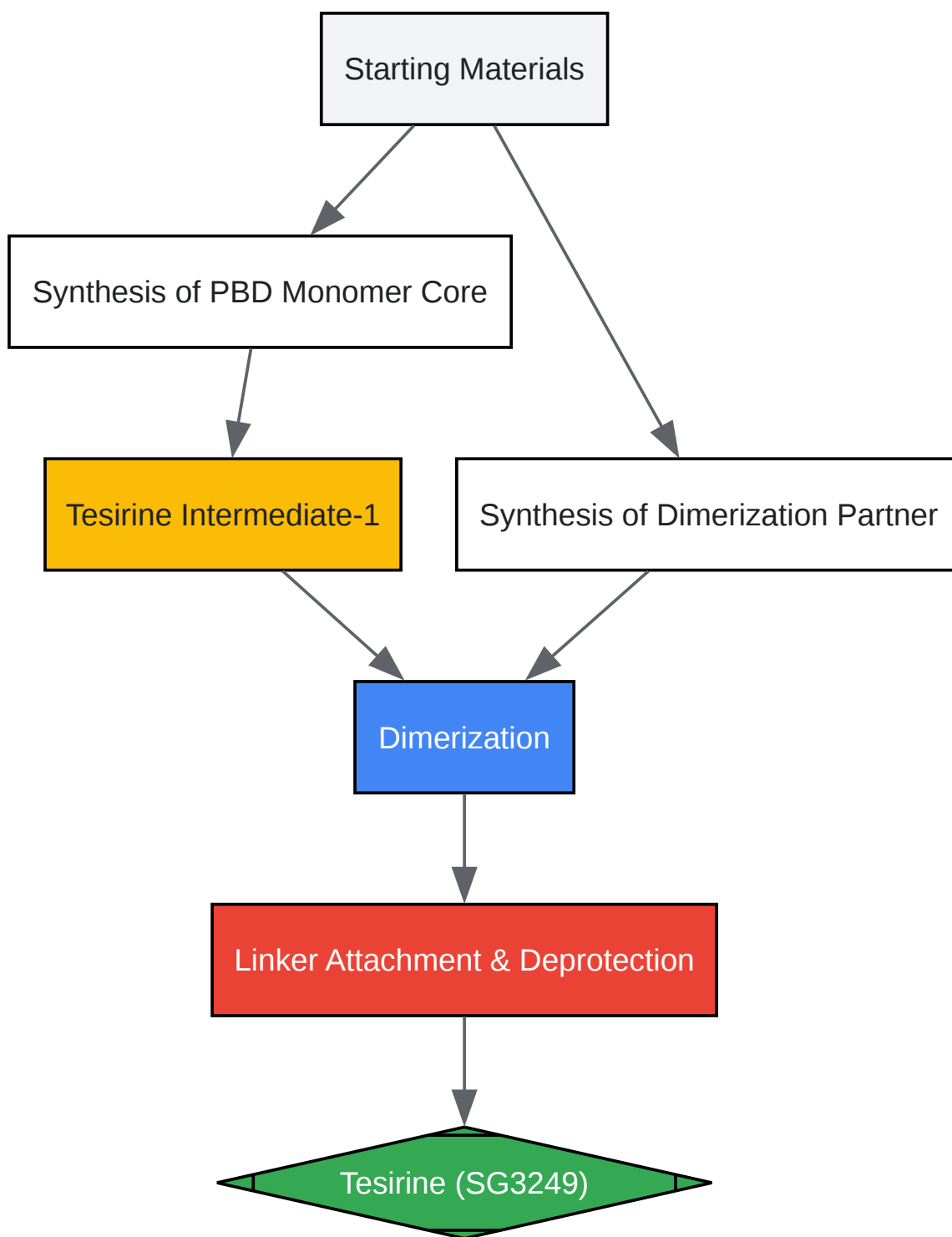


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Caption: Amide coupling reaction for the synthesis of **Tesirine intermediate-1**.

Logical Relationship in Tesirine Synthesis

Tesirine intermediate-1 is a crucial precursor in the multi-step synthesis of the final Tesirine payload. Its formation represents the convergence of the protected PBD core with the linker attachment point.



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Caption: Role of **Tesirine intermediate-1** in the overall synthesis of Tesirine.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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